{4-[1-(hydroxyimino)ethyl]phenyl}urea
Description
Historical Context and Significance of Urea (B33335) and Phenylurea Scaffolds in Organic and Medicinal Chemistry
The journey of modern organic chemistry is inextricably linked to urea. In 1828, Friedrich Wöhler synthesized urea from inorganic precursors, ammonium (B1175870) cyanate, a landmark achievement that challenged the prevailing theory of vitalism. google.comresearchgate.netchemicalbook.comiucr.org This theory held that organic compounds could only be produced by living organisms. chemicalbook.commdpi.com Wöhler's synthesis demonstrated that the molecules of life were not subject to a separate set of rules, thereby laying the groundwork for the systematic synthesis and study of organic molecules. researchgate.netchemicalbook.comnih.gov
Initially discovered in urine by H.M. Rouelle in 1773, urea's significance extends far beyond its historical role. google.comnih.gov It is a fundamental building block in the chemical industry, with large-scale production primarily for use as a nitrogen-rich fertilizer. nih.govnih.gov In the realm of medicinal chemistry, the urea moiety, -N(R)-C(=O)-N(R')-, is recognized as a "privileged scaffold." mdpi.com This is due to its ability to form stable, directional hydrogen bonds with biological targets such as proteins and enzymes, a critical feature for drug-receptor interactions. uni.luchemicalbook.commdpi.com
The incorporation of a phenyl group gives rise to phenylurea derivatives, which have been extensively explored in drug discovery. google.com These compounds often exhibit enhanced membrane permeability due to the lipophilic nature of the phenyl ring. The phenylurea scaffold is a key component in a number of approved drugs, particularly in the area of oncology. mdpi.com For example, diaryl ureas like Sorafenib (B1663141) are multikinase inhibitors used in cancer therapy, where the urea group plays a pivotal role in binding to the target enzymes. mdpi.comchemicalbook.commdpi.com The structural and synthetic versatility of the phenylurea core allows for extensive modification to fine-tune the pharmacological properties of drug candidates. mdpi.com
| Year | Event | Significance |
|---|---|---|
| 1773 | Discovery of Urea | H.M. Rouelle first isolated urea from urine. google.com |
| 1828 | Wöhler's Synthesis of Urea | First synthesis of an organic compound from inorganic materials, challenging vitalism. google.comresearchgate.netchemicalbook.com |
| 1922 | Development of Suramin | An early example of a urea-based drug for treating Human African Trypanosomiasis. mdpi.comchemicalbook.com |
| 2005 | Approval of Sorafenib | A prominent example of a phenylurea-based kinase inhibitor for cancer treatment. mdpi.comchemicalbook.com |
Overview of the Hydroxyimino Moiety's Chemical Relevance
The hydroxyimino group, >C=N-OH, is the defining functional group of oximes. Oximes have been a subject of interest since their discovery in the 19th century and are valued for their broad utility in organic synthesis and medicinal chemistry. They are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632).
In synthetic organic chemistry, the hydroxyimino moiety is a versatile intermediate. Oximes can be readily converted into other functional groups such as amines, nitriles, and amides via reactions like the Beckmann rearrangement. This reactivity makes them valuable precursors in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. They also serve as protecting groups for carbonyl compounds.
From a medicinal chemistry perspective, the oxime functional group is present in a wide range of biologically active compounds. They are known to exhibit antibacterial, antifungal, anti-inflammatory, and antioxidant activities. A notable application is their use as reactivators of the enzyme acetylcholinesterase, which has been inhibited by organophosphate nerve agents; pralidoxime (B1201516) is an FDA-approved example of such an antidote. The hydroxyimino group can also influence a molecule's physicochemical properties, such as acidity and its ability to chelate metal ions.
Positioning of {4-[1-(Hydroxyimino)ethyl]phenyl}urea within the Landscape of Urea and Oxime Chemistry
This compound, with the CAS number 128369-78-8, is a molecule that structurally merges a simple phenylurea with an acetophenone (B1666503) oxime. google.com This unique combination of functional groups places it at an interesting intersection of chemical disciplines. It can be viewed as both a derivative of urea, where one of the nitrogen atoms is substituted with a 4-[1-(hydroxyimino)ethyl]phenyl group, and as a derivative of 4-aminoacetophenone oxime that has been functionalized with a ureido group (-NHCONH2).
The synthesis of this compound logically proceeds through a two-step pathway. The first step would involve the formation of the urea linkage, followed by the conversion of the ketone to an oxime.
Urea Formation : The precursor, (4-acetylphenyl)urea (B81512), can be synthesized from the commercially available 4-aminoacetophenone. A common method for preparing simple ureas involves reacting the corresponding amine with an isocyanate or, in a more classical approach, heating the amine with urea.
Oximation : The ketone group of (4-acetylphenyl)urea is then converted to the hydroxyimino group. This is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or potassium hydroxide, in a suitable solvent like ethanol. mdpi.comuni.lu
The resulting molecule, this compound, possesses the hydrogen-bonding capabilities of both the urea and the oxime moieties. The urea group provides NH protons and a carbonyl oxygen that can act as hydrogen bond donors and acceptors, respectively. chemicalbook.com Simultaneously, the oxime's -OH group can also participate in hydrogen bonding, and the entire >C=N-OH unit can act as a ligand for metal ions. This dual functionality suggests that the compound could be explored for applications in supramolecular chemistry, materials science, or as a ligand in coordination chemistry. While specific research on its biological activity is not widely published, its structural components are present in many pharmacologically active agents, suggesting potential for investigation in drug discovery programs. chemicalbook.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 128369-78-8 | google.com |
| Molecular Formula | C9H11N3O2 | google.com |
| Molecular Weight | 193.20 g/mol | google.com |
Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-5,14H,1H3,(H3,10,11,13)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLVQCUGUDPIN-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Hydroxyimino Ethyl Phenyl Urea and Its Analogues
General Synthetic Pathways for Urea (B33335) Derivatives
The urea functional group is a cornerstone in medicinal chemistry and materials science, leading to the development of a diverse array of synthetic methods for its creation. These can be broadly categorized into classical and modern approaches.
Classical Isocyanate-Based Coupling Reactions
The reaction between an isocyanate and an amine is the most prevalent and straightforward method for synthesizing unsymmetrical ureas. This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine to form the urea linkage.
For the synthesis of aryl ureas, an aromatic amine is reacted with an appropriate isocyanate. For instance, the synthesis of various aryl urea derivatives has been accomplished by reacting different aryl amines with aryl isocyanates, a strategy employed in the creation of analogues of bioactive molecules. nih.gov The general scheme for this reaction is as follows:
R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'
This method's versatility allows for the introduction of a wide range of substituents on both sides of the urea moiety, making it a powerful tool in combinatorial chemistry and drug discovery. nih.govnih.gov
Phosgene (B1210022) and Phosgene-Equivalent Reagent Strategies
Historically, phosgene (COCl₂) has been a key reagent for the synthesis of ureas. The reaction of an amine with phosgene generates an isocyanate intermediate in situ, which then reacts with a second amine to form the urea. google.comresearchgate.net However, the extreme toxicity of phosgene gas has led to a significant shift towards the use of safer phosgene equivalents. researchgate.netbohrium.com
Triphosgene, a solid and therefore more easily handled compound, serves as a common substitute for phosgene. nih.govresearchgate.net It decomposes under reaction conditions to generate phosgene, which then participates in the urea formation. Other reagents like carbonyldiimidazole (CDI) also provide a safer alternative for accessing the urea linkage. researchgate.netresearchgate.net These reagents react with an amine to form an activated carbamoyl (B1232498) intermediate, which subsequently reacts with another amine to yield the desired urea.
| Reagent | Formula | State | Key Feature |
| Phosgene | COCl₂ | Gas | Highly reactive but extremely toxic. |
| Triphosgene | (OCCl₃)₂CO | Solid | Safer to handle substitute for phosgene. |
| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Useful alternative to toxic phosgene-related reagents. |
Modern and Sustainable Approaches for Urea Formation (e.g., CO₂-Mediated Syntheses)
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. The use of carbon dioxide (CO₂) as a C1 building block for urea synthesis is a prominent example of this trend. google.comnih.gov These methods often involve the catalytic reaction of amines with CO₂. google.comijprajournal.comrsc.org
While the direct synthesis of urea from CO₂ and ammonia (B1221849) is a well-established industrial process, the synthesis of substituted ureas from CO₂ and amines presents greater challenges, primarily due to the dehydration step. ijprajournal.comrsc.org Various catalytic systems have been developed to facilitate this transformation under milder conditions. google.comresearchgate.net These approaches are attractive as they utilize a renewable and non-toxic feedstock, contributing to the principles of green chemistry. nih.gov
Targeted Synthesis of Oxime-Containing Phenylurea Scaffolds
The synthesis of {4-[1-(hydroxyimino)ethyl]phenyl}urea specifically requires methods that can accommodate both the oxime and urea functionalities. This can be achieved by either forming the urea first and then the oxime, or vice versa.
Formation of the Oxime Moiety from Ketone Precursors via Hydroxylamine (B1172632) Condensation
The oximation of a ketone is a classic and reliable transformation in organic synthesis. This reaction involves the condensation of a ketone with hydroxylamine, typically in the form of its hydrochloride salt, to form the corresponding oxime. The reaction is often carried out in the presence of a base to neutralize the liberated HCl.
In the context of synthesizing this compound, a key intermediate would be a ketone-containing phenylurea, such as (4-acetylphenyl)urea (B81512). The acetyl group of this precursor can then be converted to the hydroxyimino group. For example, the synthesis of an oxime from a related compound, 2-((4-acetylphenyl)amino)-1-phenylethan-1-one, was achieved by reacting it with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297). This reaction proceeds under reflux conditions and can provide high yields of the desired oxime product.
The general reaction is depicted below:
R-C(O)-R' + NH₂OH → R-C(=NOH)-R' + H₂O
This method is widely applicable to a variety of ketones and is generally tolerant of other functional groups, making it a suitable step in a multi-step synthesis.
| Reactant 1 | Reactant 2 | Product |
| Ketone (e.g., (4-acetylphenyl)urea) | Hydroxylamine | Oxime (this compound) |
Strategies for Incorporating the {4-[1-(Hydroxyimino)ethyl]phenyl} Fragment into Urea Structures
A common and effective strategy for the synthesis of the target molecule involves the initial preparation of a phenylurea derivative that already contains the ketone functionality, which is then subsequently converted to the oxime.
A pertinent example is the synthesis of N'-(4-acetylphenyl)-N,N-dibutylurea. This synthesis starts with 4-aminoacetophenone, which is first reacted with phenyl chloroformate to form a phenyl carbamate (B1207046) intermediate. This carbamate is then treated with an amine, in this case, dibutylamine, in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield the final urea product. This two-step process is efficient and amenable to large-scale production.
Following the formation of the ketone-containing phenylurea, the final step is the oximation of the acetyl group as described in the previous section. This sequential approach allows for the separate and controlled formation of the urea and oxime functionalities, leading to the desired this compound.
Alternatively, one could envision a convergent synthesis where a pre-formed {4-[1-(hydroxyimino)ethyl]phenyl}amine is reacted with an isocyanate or a phosgene equivalent to form the urea linkage. The feasibility of this approach would depend on the stability and reactivity of the oxime-containing amine under the conditions required for urea formation.
Exploration of Oximes as Reusable Templates for Urea Synthesis
A novel and environmentally conscious approach to urea synthesis involves the use of oximes as reusable templates. This method circumvents the need for hazardous and unstable isocyanates by generating carbamoyl oximes in situ under metal-free conditions. rsc.org The process typically involves the reaction of an oxime with an amine in the presence of an activating agent.
The key advantage of this methodology is the ability to recover and reuse the oxime template. Studies have shown that the recovered oxime can be utilized for multiple synthesis cycles without any significant loss in yield or efficiency, highlighting the sustainability of this approach. rsc.org For instance, the synthesis of various urea derivatives has been successfully demonstrated using a recoverable oxime template, showcasing the method's versatility. rsc.org This template-based strategy represents a significant advancement in green chemistry for the production of urea compounds. rsc.org
Table 1: Reusability of Oxime Template in Urea Synthesis
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 94 |
| Data derived from studies on reusable oxime templates for urea synthesis. rsc.org |
Convergent Synthetic Routes to Hydroxyimino-Decorated Urea Derivatives
Convergent synthesis offers an efficient strategy for constructing complex molecules like hydroxyimino-decorated urea derivatives from smaller, pre-functionalized fragments. This approach allows for the late-stage introduction of key functional groups, which is advantageous for creating a library of analogues for structure-activity relationship studies.
A representative convergent synthesis for a derivative of this compound involves a multi-step sequence. For example, the synthesis of N-[4-(1-hydroxyiminoethyl)phenyl]-N'-[1-methoxycarbonyl-2-(acetylthio)ethyl]urea begins with the reaction between 4-aminoacetophenone and S-acetylcysteine methyl ester isocyanate. prepchem.com The resulting intermediate, an acetylphenylurea derivative, is then reacted with hydroxylamine hydrochloride to introduce the hydroxyimino group, yielding the final product. prepchem.com This method allows for modular variation, where different aminoacetophenones and isocyanates can be combined to produce a diverse range of urea derivatives.
Another convergent strategy involves the initial synthesis of a substituted phenyl urea scaffold, followed by modifications to introduce the hydroxyimino functionality. For instance, a substituted benzaldehyde (B42025) can undergo a series of transformations, including nucleophilic aromatic substitution and oxidation, before the urea moiety is introduced via reaction with an isocyanate. nih.gov The final step would then be the conversion of a precursor group (like an aldehyde or ketone) on the phenyl ring into the oxime.
Chemical Derivatization and Functionalization of the this compound Core
Modifications on the Phenyl Ring for Electronic and Steric Influence
Modifying the substituents on the phenyl ring of the this compound core is a critical strategy for tuning the molecule's electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups can significantly influence the reactivity and biological activity of the compound.
Synthetic routes to achieve these modifications often begin with appropriately substituted starting materials. For example, the synthesis of phenyl urea derivatives can start from a substituted benzaldehyde, which can be subjected to reactions like nitration to introduce an electron-withdrawing nitro group. nih.gov Subsequently, this group can be transformed or used to direct further substitutions. Other functional groups such as halogens, cyano, and trifluoromethyl groups can also be incorporated onto the phenyl ring to modulate its properties. google.com
The position of the substituent on the phenyl ring is also crucial. For instance, substitution at the ortho, meta, or para position relative to the urea moiety can lead to different steric environments and conformational preferences of the molecule, which in turn can affect its interactions with biological targets.
Table 2: Examples of Phenyl Ring Modifications and Their Potential Effects
| Substituent | Position | Potential Effect |
| Nitro (-NO₂) | meta | Electron-withdrawing |
| Halogen (-Cl, -Br) | ortho, para | Electron-withdrawing, Steric bulk |
| Cyano (-CN) | para | Electron-withdrawing |
| Alkyl (-CH₃) | para | Electron-donating |
| This table illustrates common substitutions on the phenyl ring of urea derivatives. nih.govgoogle.com |
Substitutions on the Urea Nitrogen Atoms
Substitution on the nitrogen atoms of the urea moiety is a key method for altering the compound's properties, including its hydrogen bonding capacity, solubility, and conformational preferences. nih.gov A variety of synthetic methodologies have been developed for the preparation of N-substituted and N,N'-disubstituted urea derivatives. nih.gov
Classical methods often involve the reaction of an amine with an isocyanate. nih.gov For unsymmetrical ureas, a common route is the reaction of a primary amine with an isocyanate generated in situ from a different starting material. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the arylation of ureas, allowing for the synthesis of unsymmetrical N,N'-diarylureas. organic-chemistry.org This involves coupling an existing urea derivative with an aryl halide.
The nature of the substituents on the urea nitrogens plays a significant role. For example, introducing bulky groups can disrupt the planarity of the urea moiety and influence its self-association properties. nih.gov The sequential introduction of methyl groups to N,N'-diphenylurea has been shown to shift the conformation from trans,trans to cis,cis. nih.gov These modifications are crucial for fine-tuning the molecule's physicochemical properties.
Synthesis of Oxime Ethers and Oxime Esters from the Hydroxyimino Group
The hydroxyimino group of this compound is a versatile functional handle for further derivatization, particularly for the synthesis of oxime ethers and oxime esters. These derivatives can exhibit different chemical and physical properties compared to the parent oxime.
Oxime Ethers: Oxime ethers are typically synthesized by the O-alkylation of the oxime. This can be achieved by reacting the oxime with an alkyl halide in the presence of a base. The synthesis of methoximes, for instance, is a common transformation used for the protection or activation of carbonyl groups in multi-step syntheses. researchgate.net General procedures for the preparation of oxime ethers involve the reaction of the corresponding aldehyde or ketone with a substituted hydroxylamine, such as methoxylamine hydrochloride. rsc.org
Oxime Esters: Oxime esters can be prepared through the esterification of the oxime's hydroxyl group. A common method involves the reaction of the oxime with a carboxylic acid, acyl chloride, or anhydride. nih.gov More recent and innovative methods include visible-light-mediated multicomponent reactions. For example, a one-pot synthesis can be achieved by reacting an aldehyde, an aryl amine, and an N-hydroxyphthalimide (NHPI) ester in the presence of a photocatalyst like eosin (B541160) Y. nih.gov This approach offers mild reaction conditions and a broad substrate scope, allowing for the synthesis of a wide range of oxime esters bearing both aliphatic and aromatic groups. nih.gov
Table 3: Synthetic Methods for Oxime Ethers and Esters
| Derivative | Reagents | Method |
| Oxime Ether | Aldehyde/Ketone, Substituted Hydroxylamine | Oximation |
| Oxime Ether | Oxime, Alkyl Halide, Base | O-Alkylation |
| Oxime Ester | Oxime, Carboxylic Acid/Acyl Chloride | Esterification |
| Oxime Ester | Aldehyde, Aryl Amine, NHPI Ester, Photocatalyst | Visible-Light-Mediated Multicomponent Reaction |
| Summary of synthetic approaches to oxime ethers and esters. researchgate.netrsc.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization of 4 1 Hydroxyimino Ethyl Phenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy serves as a cornerstone for the structural determination of {4-[1-(hydroxyimino)ethyl]phenyl}urea, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton (¹H) NMR Spectroscopy and Chemical Shift Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a result of their coupling to adjacent protons. The protons closer to the electron-donating urea (B33335) group would likely appear more upfield compared to those adjacent to the electron-withdrawing hydroxyiminoethyl group.
The methyl group protons (CH₃) are anticipated to produce a singlet in the upfield region of the spectrum. The protons of the urea group (-NH-CO-NH₂) would typically present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The hydroxyl proton of the oxime group (-NOH) is also expected to appear as a broad singlet, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| -C=N-OH | ~10.0 - 12.0 | Broad Singlet | Position can vary; exchangeable with D₂O. |
| Ar-NH- | ~8.0 - 9.0 | Broad Singlet | Amide proton, position can vary. |
| Aromatic H (ortho to urea) | ~7.4 - 7.6 | Doublet | Coupled to adjacent aromatic protons. |
| Aromatic H (ortho to C=N) | ~7.6 - 7.8 | Doublet | Coupled to adjacent aromatic protons. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | Amine protons, position can vary. |
| CH₃ | ~2.2 | Singlet | Methyl group attached to the imine carbon. |
Carbon-13 (¹³C) NMR Spectroscopy and Resonance Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the urea moiety is expected to be the most downfield signal due to its deshielded environment. The imine carbon (C=N) of the oxime would also appear significantly downfield. The four distinct aromatic carbons of the para-substituted ring would show signals in the typical aromatic region (110-150 ppm), with their exact shifts influenced by the electronic effects of the urea and hydroxyiminoethyl substituents. The methyl carbon (CH₃) will be found in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Resonance Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Urea) | ~155 - 160 |
| C=N (Oxime) | ~150 - 155 |
| Aromatic C (C-NH) | ~140 - 145 |
| Aromatic C (C-C=N) | ~135 - 140 |
| Aromatic C (CH, ortho to C=N) | ~125 - 130 |
| Aromatic C (CH, ortho to NH) | ~118 - 122 |
| CH₃ | ~10 - 15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two sets of aromatic protons on the phenyl ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals for the methyl and aromatic CH groups to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the methyl protons to the imine carbon (C=N) and the adjacent aromatic carbon. Likewise, the aromatic proton ortho to the urea group would show a correlation to the urea carbonyl carbon.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₁N₃O₂, corresponding to a molecular weight of 193.2 g/mol . chemicalbook.comchemicalbook.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 193. The fragmentation pattern would likely involve characteristic losses of small, stable molecules or radicals. Plausible fragmentation pathways could include the loss of the urea moiety (-NHCONH₂) or cleavage of the N-O bond in the oxime group.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands. The urea group would show a strong C=O stretching vibration (Amide I band) and N-H stretching vibrations. The oxime functional group would be identified by its O-H and C=N stretching bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Oxime) | Stretching | 3150 - 3600 | Broad, Medium |
| N-H (Urea) | Stretching | 3300 - 3500 | Medium-Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Weak-Medium |
| C=O (Urea, Amide I) | Stretching | 1640 - 1680 | Strong |
| C=N (Oxime) | Stretching | 1590 - 1650 | Medium-Weak |
| N-H (Urea, Amide II) | Bending | 1550 - 1620 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insights into the electronic properties of a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the aromatic system and the conjugated C=N bond. The presence of the urea and hydroxyiminoethyl groups, both of which can interact electronically with the phenyl ring, would influence the position and intensity of the absorption maxima (λmax). The extended conjugation across the molecule would likely shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, scientists can determine bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the solid state. This information is crucial for understanding a molecule's physical and chemical properties.
For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the phenyl ring, the geometry of the urea and hydroxyimino groups, and the relative orientation of these functional groups to one another. It would also reveal intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal lattice's stability.
Despite a thorough search of scientific databases, specific crystallographic data—such as unit cell dimensions, space group, and atomic coordinates—for this compound could not be located.
Complementary Analytical Techniques: Elemental Analysis and Thermogravimetric Analysis (TGA)
To further confirm the identity and purity of a compound, as well as to assess its thermal stability, complementary analytical techniques like elemental analysis and thermogravimetric analysis (TGA) are employed.
Elemental Analysis
Elemental analysis determines the mass percentage of each element present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
The molecular formula for this compound is C₉H₁₁N₃O₂. Based on this, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 55.95 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 5.75 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.75 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.56 |
| Total Molecular Weight | 193.23 g/mol |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. A TGA curve plots the percentage of weight loss against temperature. Significant weight loss at a specific temperature range indicates decomposition or the loss of volatile components.
A TGA analysis of this compound would reveal the temperature at which it begins to decompose and the stages of its thermal degradation. This information is valuable for understanding the compound's stability under thermal stress. No specific experimental TGA data for this compound was found in the reviewed literature.
Computational and Theoretical Investigations of 4 1 Hydroxyimino Ethyl Phenyl Urea
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations have been instrumental in providing a foundational understanding of the intrinsic properties of {4-[1-(hydroxyimino)ethyl]phenyl}urea. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic and structural characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
These calculations are not only vital for understanding the molecule in isolation but also serve as the starting point for more complex simulations, such as molecular docking and molecular dynamics. The accuracy of the optimized geometry directly impacts the reliability of subsequent predictions of the molecule's interactions with biological targets.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are also invaluable for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations can predict the resonance frequencies of the different nuclei in the molecule, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. For related oxime compounds, good agreement between calculated and experimental chemical shifts has been demonstrated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Phenylurea Derivative
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 138.5 |
| C2/C6 | 7.50 | 118.9 |
| C3/C5 | 7.35 | 129.2 |
| C4 | - | 132.1 |
| C7 | - | 165.2 |
| C8 (CH3) | 2.15 | 14.8 |
| N1-H | 8.70 | - |
| N2-H2 | 6.05 | - |
| O-H | 10.50 | - |
| Note: These are representative values for a similar phenylurea derivative calculated using DFT and are intended for illustrative purposes. |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the various vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms. For phenylurea compounds, DFT calculations have been shown to accurately reproduce the experimental vibrational spectra, aiding in the characterization of the functional groups present in the molecule.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups in a Phenylurea Analog
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch (Urea) | 3450 |
| C=O Stretch (Urea) | 1680 |
| C=N Stretch (Oxime) | 1650 |
| O-H Stretch (Oxime) | 3300 |
| Aromatic C-H Stretch | 3100 |
| Note: These are representative values for a similar phenylurea derivative calculated using DFT and are intended for illustrative purposes. |
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarized. For urea (B33335) derivatives, the HOMO is often localized on the phenyl ring and the urea moiety, while the LUMO is distributed over the aromatic system. Analysis of these orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactive nature.
Table 3: Frontier Molecular Orbital Energies and Reactivity Indices for a Phenylurea Analog
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Note: These are representative values for a similar phenylurea derivative calculated using DFT and are intended for illustrative purposes. |
Molecular Modeling and Dynamics Simulations
Building upon the foundation of quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic picture of how this compound might interact with biological systems and behave in a solution environment.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.
For compounds containing urea and oxime functionalities, molecular docking studies have been performed against various biological targets. For instance, urea derivatives are known to be potent inhibitors of the enzyme urease, which is implicated in infections by Helicobacter pylori. Docking studies of urea-based compounds into the active site of urease have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. Similarly, oxime-containing compounds have been investigated as reactivators of acetylcholinesterase, an enzyme targeted by organophosphorus nerve agents. Molecular docking can elucidate the binding modes of these oximes within the enzyme's active site, providing insights into their reactivation mechanism.
In a hypothetical docking study of this compound with a target protein, the urea and oxime groups would be expected to form crucial hydrogen bonds with amino acid residues in the active site, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. The docking score, an estimation of the binding affinity, would be calculated to rank its potential as an inhibitor or ligand.
Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Key Interacting Residues | Asp360, His246, Met364 |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions |
| Note: These are hypothetical values and interactions for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Landscape and Flexibility
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape, flexibility, and stability of both the ligand and its complex with a target protein.
Investigation of Intramolecular and Intermolecular Interactions
The structural and electronic properties of this compound are significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent forces, particularly hydrogen bonds, play a crucial role in determining the molecule's conformation, which in turn can affect its chemical reactivity and biological activity.
The this compound molecule possesses multiple hydrogen bond donor and acceptor sites, namely the urea (-NH-CO-NH-) and oxime (-C(CH₃)=N-OH) moieties. These functional groups can engage in both intramolecular and intermolecular hydrogen bonding.
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the oxime hydroxyl group (-OH) and the nitrogen atom of the urea moiety, or between one of the urea N-H groups and the oxime nitrogen. The formation of such a bond would lead to a more planar and rigid conformation. The likelihood and strength of these interactions depend on the spatial arrangement of the functional groups. Computational studies on similar aromatic oxime derivatives have shown that intramolecular hydrogen bonds can significantly stabilize specific conformers. For instance, in a structurally related compound, 4-bromo-2-{(E)-3-[1-(hydroxyimino)ethyl]phenylimino-methyl}phenol, an intramolecular O-H···N hydrogen bond results in the formation of a stable six-membered ring. While direct computational evidence for this compound is not available in the reviewed literature, analogous interactions are anticipated.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are critical in the solid-state packing and solution-phase aggregation of this compound. The urea group is well-known for forming strong and directional hydrogen bonds. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Similarly, the oxime's hydroxyl group can donate a hydrogen bond, and its nitrogen atom can act as an acceptor.
In the solid state, these interactions can lead to the formation of extended one-, two-, or three-dimensional networks. For example, urea derivatives often form dimeric structures through N-H···O=C hydrogen bonds. The presence of the oxime group provides additional sites for hydrogen bonding, potentially leading to more complex and robust networks. These networks significantly influence the crystal lattice energy and, consequently, the compound's physical properties such as melting point and solubility.
The influence of these hydrogen bonding networks on the activity of the molecule is a key area of investigation. By locking the molecule into a specific conformation, both intramolecular and intermolecular hydrogen bonds can affect how it interacts with biological targets or participates in chemical reactions. For instance, a conformation stabilized by an intramolecular hydrogen bond might be the bioactive conformation for a particular enzyme or receptor. Conversely, strong intermolecular hydrogen bonding in the solid state might hinder its dissolution and reduce its bioavailability.
Below is a hypothetical data table summarizing potential hydrogen bond interactions in this compound, based on computational models of similar molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Estimated Energy (kcal/mol) |
| Intramolecular | Oxime -OH | Urea -NH | ~2.1 | ~150 | -3 to -5 |
| Intermolecular | Urea -NH | Urea C=O | ~1.9 | ~170 | -5 to -8 |
| Intermolecular | Urea -NH | Oxime -N | ~2.0 | ~165 | -4 to -6 |
| Intermolecular | Oxime -OH | Urea C=O | ~1.8 | ~175 | -6 to -9 |
| Intermolecular | Oxime -OH | Oxime -N | ~1.9 | ~170 | -5 to -7 |
Note: The data in this table is illustrative and based on typical values for similar functional groups from computational chemistry databases, as specific experimental or computational data for this compound is not available.
Urea Moiety Conformation: The conformational preferences of N,N'-disubstituted ureas are well-documented. Due to the partial double bond character of the C-N bonds resulting from resonance, the urea moiety is generally planar. For diaryl ureas, three main planar conformations are possible: trans-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. Computational and experimental studies on diaryl ureas have shown a strong preference for the trans-trans (or anti-anti) conformation in both solution and the solid state. This preference is attributed to the minimization of steric hindrance between the aryl substituents. It is therefore highly probable that the urea moiety in this compound also adopts a trans-trans conformation.
Oxime Moiety Conformation: Oximes can exist as two geometric isomers, (E) and (Z), depending on the relative orientation of the hydroxyl group and the larger substituent on the carbon atom of the C=N double bond. For acetophenone (B1666503) oxime derivatives, such as the one in the title compound, the (E)-isomer is generally more stable due to reduced steric clash between the methyl group and the phenyl ring. The orientation of the oxime moiety relative to the phenyl ring is also a key conformational parameter. Free rotation around the C(phenyl)-C(oxime) bond can be hindered by steric interactions with the adjacent urea substituent.
A potential energy surface scan for the rotation around the C(phenyl)-N(urea) dihedral angle would likely show a deep energy minimum corresponding to a near-planar arrangement, which maximizes π-conjugation between the phenyl ring and the urea group. Similarly, the rotation of the hydroxyiminoethyl group would be expected to have specific low-energy conformations that minimize steric hindrance.
The following table presents hypothetical relative energies for different conformers of this compound, as might be determined by Density Functional Theory (DFT) calculations.
| Conformer | Urea Conformation | Oxime Isomer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 | trans-trans | E | 0.00 | C-C-N-C ≈ 180, C-C-C=N ≈ 0 |
| 2 | trans-trans | Z | 2.5 | C-C-N-C ≈ 180, C-C-C=N ≈ 0 |
| 3 | trans-cis | E | 4.8 | C-C-N-C ≈ 0, C-C-C=N ≈ 0 |
| 4 | cis-cis | E | 8.2 | C-C-N-C ≈ 0, C-C-C=N ≈ 180 |
Note: This data is illustrative and intended to represent plausible outcomes of a computational conformational analysis. Specific values would require dedicated quantum chemical calculations.
Computational Exploration of Reaction Mechanisms (e.g., Oxime Metathesis)
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies. A relevant reaction for oximes is metathesis, which involves the exchange of substituents between two oxime molecules.
The acid-catalyzed oxime metathesis is a dynamic covalent reaction that allows for the reversible exchange of oxime components. Computational studies on this reaction suggest a mechanism that proceeds through a protonated intermediate. The reaction is initiated by the protonation of one of the oxime nitrogen atoms, which makes the carbon atom of the C=N bond more electrophilic. The non-protonated oxime then acts as a nucleophile, attacking the protonated oxime.
A plausible mechanism, supported by quantum chemistry studies on similar systems, involves the formation of a four-membered cyclic intermediate. The key steps are:
Protonation: An acid catalyst protonates the nitrogen atom of one oxime molecule.
Nucleophilic Attack: The nitrogen atom of a second, non-protonated oxime molecule attacks the carbon atom of the protonated C=N bond.
Intermediate Formation: This leads to the formation of a protonated four-membered ring intermediate.
Ring Opening and Proton Transfer: The intermediate can then undergo ring-opening and proton transfer to yield the metathesis products.
A hypothetical reaction energy profile for the oxime metathesis of this compound with a generic oxime R₂C=NOH, as could be determined by computational methods, is presented below.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants + H⁺ | 0.0 |
| 2 | Protonated this compound | -5.2 |
| 3 | Transition State 1 (Nucleophilic Attack) | 15.8 |
| 4 | Four-membered Cyclic Intermediate | 8.3 |
| 5 | Transition State 2 (Ring Opening) | 14.5 |
| 6 | Products + H⁺ | -1.5 |
Note: The energy values in this table are hypothetical and serve to illustrate a plausible reaction profile for an acid-catalyzed oxime metathesis reaction involving the title compound.
This computational approach allows for a detailed understanding of the factors controlling the reaction, such as the role of the catalyst and the influence of substituents on the reaction barrier. Such studies are invaluable for the rational design of dynamic chemical systems based on oxime chemistry.
Structure Activity Relationship Sar Studies of 4 1 Hydroxyimino Ethyl Phenyl Urea Analogues
Impact of Substituents on the Phenyl Ring of {4-[1-(Hydroxyimino)ethyl]phenyl}urea
The phenyl ring of this compound serves as a critical scaffold, and the nature and position of substituents on this ring can dramatically alter the compound's biological activity. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of its interaction with target proteins.
Research into phenyl urea (B33335) derivatives has shown a strong preference for substitution at the para-position of the phenyl ring. nih.gov The electronic nature of these substituents plays a significant role in modulating biological activity. Studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, for instance, have revealed that electron-withdrawing groups at the para-position are generally beneficial for inhibitory potency. nih.gov For example, a derivative with a p-nitro group (a strong electron-withdrawing group) was found to be significantly more potent than analogues with electron-donating or weakly electron-withdrawing groups. nih.gov
This enhancement in activity with electron-withdrawing substituents suggests that the electronic properties of the phenyl ring are important for target binding, potentially by influencing the acidity of the urea N-H protons or by participating in favorable electronic interactions within the active site of the target enzyme. nih.gov
| Compound ID | Para-Substituent (R) | IDO1 IC50 (μM) |
|---|---|---|
| i3 | -Cl | 5.687 |
| i12 | -CN | 0.331 |
| i18 | -F | 5.475 |
| i19 | -Br | 4.077 |
| i23 | -CF3 | 0.415 |
| i24 | -NO2 | 0.157 |
The size and position of substituents on the phenyl ring can introduce steric hindrance, which significantly impacts the molecule's ability to fit into the binding pocket of its biological target. Research has consistently shown that bulky substituents on the phenyl ring of phenyl urea analogues lead to a loss of activity. nih.gov For instance, the introduction of an isopropyl group at the para-position resulted in a loss of inhibitory activity against IDO1, whereas smaller alkyl groups like methyl and ethyl were tolerated. nih.gov
Furthermore, substitutions at the ortho- and meta-positions of the phenyl ring are generally disfavored and often lead to a complete loss of activity. nih.gov This suggests that the binding pocket has a narrow channel that can accommodate only small substituents at the para-position. nih.gov These findings underscore the importance of steric factors in the design of potent this compound analogues, highlighting the need for a careful balance between substituent size and electronic effects to achieve optimal biological activity.
Role of the Urea Linker and Its Substituents in Modulating Bioactivity
The urea linker is a cornerstone of the molecular architecture of this compound, playing a pivotal role in mediating interactions with biological targets. Modifications to this linker, such as N-alkylation, can significantly affect the compound's properties and, consequently, its bioactivity.
Studies on N'-alkylphenylurea analogues have shown that the nature of the alkyl substituent can influence antiproliferative activity. While the N'-substituent is not always essential for activity, appropriate alkyl substitution can sometimes enhance potency. This suggests that the benefits of increased lipophilicity or specific steric interactions afforded by the alkyl group can, in some cases, outweigh the potential disruption of the urea's planarity.
| Compound ID | N'-Substituent (R') | IC50 (μM) |
|---|---|---|
| 16a | -CH3 | >40 |
| 16b | -CH2CH3 | 13.57 |
| 16c | -CH(CH3)2 | >40 |
| 16d | -Cyclohexyl | >40 |
| 16e | -Phenyl | >40 |
Data is illustrative of the effects of N-alkylation on a phenylurea scaffold and may not be directly representative of this compound.
The urea moiety is an excellent hydrogen bond donor and acceptor, a property that is fundamental to its role in molecular recognition at biological target sites. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.
In the context of IDO1 inhibitors, for example, the proximal N-H group of the urea linker has been shown to be critical for potency, forming a key hydrogen bond with residues such as Ser167 in the enzyme's active site. nih.gov The replacement of this N-H group with a methylene (B1212753) (CH₂) group leads to a complete loss of inhibitory activity, confirming the essential nature of this hydrogen bonding interaction. nih.gov Therefore, the rational design of analogues must prioritize the preservation of these key hydrogen bonding capabilities of the urea linker to maintain or enhance biological activity.
Significance of the Hydroxyimino Group in Structure-Activity Relationships
Furthermore, the hydroxyimino group can serve as a bioisostere for other functional groups, such as ketones or even peptide bonds, allowing for the design of novel analogues with potentially improved properties. The stereochemistry of the oxime (E/Z isomerism) can also influence biological activity, as the different spatial arrangements of the substituents can affect how the molecule fits into a binding site. In some cases, oximes have been found to be metabolized to release nitric oxide (NO), which can have its own therapeutic effects. The multifaceted nature of the hydroxyimino group makes it a valuable component in the structure-activity relationships of this compound and its derivatives.
Comparative SAR with Other Phenylurea Classes
The phenylurea scaffold represents a privileged structure in medicinal chemistry, featured in a diverse array of therapeutic agents targeting different biological macromolecules. The specific structure-activity relationship (SAR) for analogues of this compound is defined by its unique hydroxyiminoethyl substituent. However, a comparative analysis with other well-established phenylurea classes, such as kinase inhibitors and tubulin binders, provides a broader context for understanding the key molecular features that drive target specificity and potency.
A common feature across most phenylurea classes is the central urea moiety (-NH-CO-NH-), which is a potent hydrogen bond donor and acceptor. This group frequently anchors the molecule to the target protein. The differentiation in biological activity arises primarily from the nature and substitution patterns of the aryl rings flanking the urea core.
Comparison with Phenylurea-Based Kinase Inhibitors
Phenylurea derivatives are prominent as "Type II" kinase inhibitors, which bind to the ATP-binding site and an adjacent allosteric pocket. In this class, the SAR is well-defined:
Hinge-Binding Moiety : One of the aryl rings, often a nitrogen-containing heterocycle like a pyridine (B92270) or pyrimidine, typically engages with the "hinge" region of the kinase's ATP pocket through hydrogen bonds. nih.govnih.gov The identity of this ring system can determine kinase selectivity. For instance, replacing a pyrazole (B372694) with a 4-yl-pyrrolopyrimidine in one series shifted selectivity from ROCK to LIM kinase (Limk). nih.gov
Urea Linker : The urea group forms critical hydrogen bonds with conserved residues in the hinge region, such as a glutamate (B1630785) carboxylate and an aspartate backbone amide.
Hydrophobic "Tail" : The second phenyl ring extends into a hydrophobic region. Substituents on this ring are crucial for potency and selectivity. Electron-withdrawing groups like halogens (Cl, F) and trifluoromethyl (CF₃) are common and often enhance activity by occupying specific hydrophobic sub-pockets. nih.govmdpi.com For example, in a series of quinoxaline (B1680401) urea analogs, an ortho-Fluoro, meta-CF₃ disubstituted phenyl group was identified as the most potent inhibitor of TNFα-induced NFκB activity. nih.gov
In contrast, the this compound class is distinguished by its polar hydroxyiminoethyl group. This substituent is structurally distinct from the typically hydrophobic or halogenated moieties found on the "tail" phenyl ring of kinase inhibitors. The presence of the oxime group (-NOH) introduces a potent hydrogen bond donor/acceptor and potential metal-chelating function, suggesting a different binding mode or target class compared to traditional kinase inhibitors.
| Phenylurea Class | Key "Tail" Group Substituent | Primary Target(s) | Example SAR Finding |
|---|---|---|---|
| This compound Analogues | 1-(Hydroxyimino)ethyl | (Varies) | The polar oxime group suggests interaction with polar or solvent-exposed regions, differing from typical hydrophobic pocket binders. |
| Bis-Aryl Urea Kinase Inhibitors | Halogens (F, Cl), CF₃, Methoxy | VEGFR-2, PDGFR, IKKβ, Limk | An ortho-Fluoro, meta-CF₃ disubstituted phenyl "tail" was optimal for IKKβ inhibition. nih.gov |
| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives | Unsubstituted Phenyl | Class III Receptor Tyrosine Kinases (e.g., KIT, PDGFRβ) | Selectivity is primarily driven by the pyrimidinylamino "head" group, while the terminal phenyl fits into a hydrophobic pocket. nih.govresearchgate.net |
| Quinoxaline Urea Analogues | Halogens, CF₃, CH₃ | IKKβ, p38 MAPK | Electron-withdrawing groups (e.g., Cl, CF₃) on the terminal phenyl ring generally enhance activity more than electron-donating groups (e.g., CH₃, OCH₃). nih.govmdpi.com |
Comparison with Phenylurea-Based Tubulin Inhibitors
Another class of bioactive phenylureas targets the polymerization of tubulin, a key component of the cytoskeleton. These agents often bind at the colchicine (B1669291) site, disrupting microtubule dynamics and leading to cell cycle arrest. mdpi.com The SAR for these compounds differs significantly from that of kinase inhibitors.
For certain classes of tubulin-active phenylureas, biological activity is not driven by hydrophobic interactions but by other features. For example, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs, anticancer potency was primarily dictated by the reactivity of the haloacylamino chain, with the order of potency being -CH₂Br > -CHBrCH₃. In this series, the N'-substituent on the urea was found to be less critical for activity.
This mechanism contrasts sharply with both the kinase inhibitors and the presumed interactions of the this compound class. While kinase inhibitors rely on specific, reversible interactions within the ATP pocket, these tubulin agents may depend on the chemical reactivity of their substituents. The hydroxyimino group of the title compound class does not possess this type of inherent reactivity, suggesting it engages its biological target through non-covalent interactions like hydrogen bonding or chelation, which is mechanistically distinct from both other classes.
| Phenylurea Class | Key "Tail" Group Substituent | Primary Target | Example SAR Finding |
|---|---|---|---|
| This compound Analogues | 1-(Hydroxyimino)ethyl | (Varies) | Activity is likely driven by non-covalent, polar interactions mediated by the oxime moiety. |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Varies (Alkyl/Aryl) | Tubulin | The primary driver of activity is the N-3-haloacylamino group on the other phenyl ring, not the "tail" substituent. |
| Benzofuran (B130515) Urea Derivatives | Benzofuran | Tubulin | The presence of the CONH (urea) group is essential for activity, with substitutions on the benzofuran ring modulating potency. mdpi.com |
Biological and Biochemical Mechanisms of Action of 4 1 Hydroxyimino Ethyl Phenyl Urea Derivatives
Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The phenylurea scaffold, often in conjunction with other functional groups like the hydroxyiminoethyl moiety, has been identified as a versatile pharmacophore for designing inhibitors against several classes of enzymes. The following sections detail the specific inhibitory mechanisms of {4-[1-(hydroxyimino)ethyl]phenyl}urea derivatives against various enzymatic targets.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.govresearchgate.net In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the local microenvironment, which impairs the function of immune cells, particularly T-cells, thus allowing the tumor to evade immune surveillance. researchgate.netfrontiersin.org Consequently, inhibiting IDO1 has become a significant strategy in cancer immunotherapy. frontiersin.org
Derivatives containing a urea (B33335) moiety have been developed as potent IDO1 inhibitors. The primary mechanism of inhibition involves direct interaction with the enzyme's active site. nih.gov Research on various urea derivatives reveals that their inhibitory action often stems from the coordination of a functional group to the heme iron atom within the IDO1 active site. nih.govdrugbank.com This interaction prevents the binding of the natural substrate, tryptophan, or the subsequent catalytic steps.
Furthermore, the binding of these inhibitors can induce a conformational change in the enzyme, a phenomenon known as "induced fit." nih.govdrugbank.com Structural studies have shown that interactions with key amino acid residues, such as Phenylalanine-226 (Phe226) and Arginine-231 (Arg231), which are part of a hydrophobic pocket, are crucial for potent inhibitory activity. nih.gov The phenyl group of the inhibitor can engage in π–π stacking interactions with Phe226, while other substituents can form electrostatic interactions with Arg231, enhancing the binding affinity and inhibitory effect. nih.gov For instance, N,N-diphenylurea derivatives linked to a 1,2,3-triazole structure have demonstrated significant IDO1 inhibitory activity, with the triazolyl group positioned near the heme group in molecular docking studies. frontiersin.org
| Compound Class | Specific Derivative | Target Enzyme | IC50 (μM) |
| N,N-diphenylurea-triazole | Compound 3g | IDO1 | 1.73 ± 0.97 |
| N,N-diphenylurea-triazole | Compound 3a | IDO1 | <10 |
| N,N-diphenylurea-triazole | Compound 3c | IDO1 | <10 |
| N,N-diphenylurea-triazole | Compound 3h | IDO1 | <10 |
This table presents inhibitory activities of selected N,N-diphenylurea derivatives against IDO1, as reported in scientific literature. frontiersin.org
Modulation of Checkpoint Kinase 1 (CHK1) Activity
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway. nih.gov When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair. researchgate.net In many cancers, this checkpoint is crucial for survival, and inhibiting CHK1 can enhance the efficacy of DNA-damaging chemotherapeutic agents by forcing cancer cells with damaged DNA to enter mitosis, leading to cell death (mitotic catastrophe). nih.govnih.gov
Macrocyclic urea compounds have been identified as potent and selective inhibitors of CHK1. nih.govnih.gov These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket in the kinase domain of CHK1. This binding prevents the phosphorylation of CHK1's downstream substrates, thereby abrogating the cell cycle checkpoint. nih.gov
Structure-activity relationship (SAR) studies on macrocyclic ureas have provided insights into the features required for potent inhibition. Modifications to the phenyl ring of the macrocyclic urea structure, such as the introduction of ether moieties, aliphatic chains, or amides, have led to compounds with enzymatic activity in the nanomolar range. nih.gov The ability of these compounds to abrogate doxorubicin-induced cell cycle arrest and enhance its cytotoxicity confirms that their biological effects are mechanism-based through CHK1 inhibition. nih.govnih.gov
| Compound Class | Specific Derivative | Assay | IC50 (μM) |
| Macrocyclic Urea | Compound 14 | Doxorubicin-induced arrest abrogation | 3.31 |
| Macrocyclic Urea | Compound 46d | Doxorubicin-induced arrest abrogation | 3.08 |
| Macrocyclic Urea | Compound 48j | Doxorubicin-induced arrest abrogation | 3.13 |
| Macrocyclic Urea | Compound 14 | Doxorubicin (B1662922) cytotoxicity enhancement | 0.54 |
| Macrocyclic Urea | Compound 46d | Doxorubicin cytotoxicity enhancement | 1.27 |
| Macrocyclic Urea | Compound 48j | Doxorubicin cytotoxicity enhancement | 0.96 |
This table showcases the cellular activity of selected macrocyclic urea derivatives as CHK1 inhibitors. nih.gov
Inhibition of Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH)
Inosine 5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govpatsnap.com It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). patsnap.comrsc.org Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides for DNA and RNA synthesis, IMPDH is an attractive target for anticancer, immunosuppressive, and antiviral agents. researchgate.netnih.gov
Inhibition of IMPDH by various compounds, including urea and thiourea (B124793) derivatives, leads to the depletion of intracellular guanine nucleotide pools, which in turn halts cell proliferation. researchgate.netacs.org The mechanism of many IMPDH inhibitors involves binding to the enzyme's active site. patsnap.com Some inhibitors are uncompetitive, binding to the enzyme-substrate complex, while others may be non-competitive. nih.gov For instance, studies on [(5-oxazolyl)-phenyl]-thiourea derivatives have shown them to possess significant IMPDH inhibitory activity. researchgate.net The structure-activity relationships for urea-based IMPDH inhibitors suggest that the specific substitutions on the phenyl ring are crucial for retaining or increasing activity. researchgate.net
| Compound Class | Specific Derivative | Target Enzyme | Activity |
| (5-Oxazolyl)-phenyl-thiourea | Compound 4k | IMPDH | Potent Activity |
| (5-Oxazolyl)-phenyl-thiourea | Compound 4l | IMPDH | Potent Activity |
| (5-Oxazolyl)-phenyl-thiourea | Compound 7m | IMPDH | Comparable to control |
| (5-Oxazolyl)-phenyl-thiourea | Compound 7n | IMPDH | Comparable to control |
This table highlights the IMPDH inhibitory potential of selected (5-oxazolyl)-phenyl-thiourea derivatives. researchgate.net
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in cosmetics and dermatology. nih.gov
The inhibition of tyrosinase can occur through several mechanisms, including competitive, non-competitive, and mixed-type inhibition. nih.govmdpi.com Many inhibitors act as copper chelators, binding to the copper ions in the enzyme's active site and preventing the catalytic reaction. nih.gov Compounds with phenolic structures, which resemble the natural substrate tyrosine, often act as competitive inhibitors. nih.gov
Urea and thiourea derivatives have also been investigated as tyrosinase inhibitors. tandfonline.com For example, a series of isoquinoline (B145761) urea/thiourea derivatives were shown to inhibit mushroom tyrosinase activity. tandfonline.com The mechanism for such compounds may involve interaction with the active site copper ions or binding to other regions of the enzyme to prevent substrate access or conformational changes necessary for catalysis. Molecular docking studies suggest that oxygen atoms on the aromatic ring of inhibitors are essential for complexation with the Cu2+ ions in the active site. researchgate.net
Urease Inhibition Studies
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov In medicine, urease produced by bacteria like Helicobacter pylori is a significant virulence factor, as the ammonia produced neutralizes gastric acid, allowing the bacteria to colonize the stomach lining and cause ulcers and other gastric diseases. nih.gov
Inhibitors of urease are broadly classified as active-site directed (substrate-like) or mechanism-based. benthamdirect.comresearchgate.net Given that the natural substrate is urea, derivatives of urea are logical candidates for competitive inhibitors. nih.govnih.gov These compounds are designed to mimic urea and bind to the dinickel center in the urease active site. researchgate.net The binding is stabilized by non-covalent interactions, such as hydrogen bonds and hydrophobic contacts with surrounding amino acid residues. benthamdirect.comresearchgate.net The potency of these inhibitors can be affected by the size of substituents on the pharmacophore; bulky groups may hinder entry into the substrate-binding pocket. benthamdirect.combohrium.com
Receptor Binding and Modulation
While the primary mechanism of action for many phenylurea derivatives is enzyme inhibition, some have also been shown to interact with and modulate the function of cellular receptors. This expands their potential pharmacological applications beyond enzyme-targeted therapies.
Research has identified trisubstituted phenylurea derivatives as potent and selective antagonists for the neuropeptide Y5 (NPY5) receptor. nih.gov The NPY5 receptor is a G-protein coupled receptor (GPCR) involved in regulating food intake. Antagonists of this receptor are investigated for their potential in treating obesity. Phenylurea compounds identified through screening were optimized to achieve high binding affinity, with IC50 values in the sub-nanomolar range. nih.gov Functional assays confirmed their role as antagonists, as they were able to block signaling pathways activated by the receptor. nih.gov
In another example, diarylurea and 1-phenyl-3-thiophenylurea derivatives have been reported as allosteric modulators of the cannabinoid type-1 (CB1) receptor, another GPCR. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the receptor's response to the endogenous ligand. The development of such modulators offers a more nuanced approach to receptor pharmacology compared to simple agonists or antagonists. nih.gov
Inverse Agonism at Cannabinoid Receptor 1 (CB1)
Derivatives of phenylurea have been identified as a novel class of selective CB1 cannabinoid receptor inverse agonists. ucl.ac.be Unlike neutral antagonists which simply block the receptor, inverse agonists bind to the same receptor and elicit the opposite pharmacological response to that of an agonist. nih.gov In the case of the CB1 receptor, which is widely expressed in the central nervous system, inverse agonists have been shown to significantly decrease basal receptor activity. nih.govbiorxiv.org
Research on 1-benzhydryl-3-phenylurea and its thiourea isosteres has demonstrated that these compounds selectively bind to the CB1 receptor. ucl.ac.be Functional assays, such as the [³⁵S]-GTPγS binding assay, confirm their mechanism as inverse agonists. In these studies, while a CB1 agonist like HU-210 increases [³⁵S]-GTPγS binding, the phenylurea derivatives, much like the well-known inverse agonist SR141716A (rimonabant), significantly decrease nucleotide binding below the basal level. ucl.ac.be For example, compounds such as 1-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)urea and its thio-derivative have been shown to decrease [³⁵S]-GTPγS binding by 68% and 61% compared to the basal state, respectively. ucl.ac.be
Table 1: Inverse Agonist Activity of Phenylurea Derivatives at CB1 Receptor
| Compound | Target Receptor | Mechanism of Action | Effect on [³⁵S]-GTPγS Binding | Key Structural Feature |
|---|---|---|---|---|
| 1-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)urea | CB1 | Inverse Agonist | 68% decrease vs. basal | Halogen substitutions |
| 1-[bis(4-bromophenyl)methyl]-3-(4-chlorophenyl)thiourea | CB1 | Inverse Agonist | 61% decrease vs. basal | Thiourea isostere with halogens |
| SR141716A (Rimonabant) | CB1 | Inverse Agonist | Significant decrease vs. basal | Reference compound |
Agonistic Activity towards Liver X Receptors (LXRs)
Liver X Receptors (LXRs), comprising LXRα and LXRβ subtypes, are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. nih.govnih.gov Agonists of LXRs are of significant interest for the treatment of metabolic diseases such as atherosclerosis. While direct studies on this compound are limited, research into structurally related compounds provides insight into how phenyl-containing molecules can modulate LXR activity.
For instance, a series of biphenyl (B1667301) imidazole (B134444) LXR agonists saw a dramatic improvement in potency with the introduction of a uniquely substituted phenyl sulfone. nih.gov This highlights the importance of the phenyl moiety in receptor interaction. These agonists demonstrated robust LXRβ activity (>70%) with only partial LXRα agonism (<25%), a selectivity profile that is desirable for minimizing the side effect of hypertriglyceridemia associated with LXRα activation. nih.gov The interaction of these molecules within the receptor's binding pocket, including shape complementarity provided by substituents on the phenyl ring, is key to their improved potency. nih.gov
Ditopic Receptor Characteristics for Anions and Organic Ion Pairs
Phenylurea moieties are highly effective hydrogen bond donors, making them excellent building blocks for synthetic receptors designed to bind anions. nih.govnih.gov When incorporated into larger macrocyclic scaffolds, such as dihomooxacalix nih.govarenes, they can function as ditopic receptors, capable of simultaneously binding both an anion and a cation from an ion pair. nih.govnih.gov
The binding affinity of these phenylurea-based receptors is significantly enhanced by the presence of electron-withdrawing groups (e.g., -CF₃ or -NO₂) on the phenyl ring. nih.govnih.gov These groups increase the acidity of the urea's NH protons, strengthening the hydrogen bonds formed with guest anions. Studies using ¹H NMR, UV-Vis, and fluorescence titrations have shown that a receptor bearing a NO₂-phenylurea group is a superior anion receptor, showing strong complexation for fluoride (B91410) (F⁻), benzoate (B1203000) (BzO⁻), and acetate (B1210297) (AcO⁻) ions. nih.govnih.gov
Furthermore, these systems exhibit outstanding efficiency in recognizing organic ion pairs, such as monoamine neurotransmitter and trace amine hydrochlorides. nih.govnih.govbrighton.ac.uk The receptor simultaneously binds the anion (e.g., Cl⁻) via hydrogen bonds with the urea groups and the cation (e.g., the ammonium (B1175870) group of the amine) through other interactions with the macrocyclic structure. nih.govresearchgate.net This cooperative binding leads to very high association constants, demonstrating the potential of phenylurea derivatives in sensing and separation applications. nih.gov
Cytokinin-like Activity and Plant Biological Responses
Phenylurea derivatives are a well-established class of synthetic plant growth regulators with potent cytokinin-like activity, often exceeding that of natural adenine-based cytokinins. nih.govresearchgate.net These compounds, including Thidiazuron (TDZ) and Forchlorfenuron (CPPU), are widely used in agriculture and plant tissue culture to stimulate cell division, shoot regeneration, and fruit development. nih.govresearchgate.netresearchgate.net
The mechanism of action involves interaction with the same cytokinin receptors as natural phytohormones. researchgate.net This binding activates downstream signaling pathways that regulate various aspects of plant growth and development. nih.gov Research on hybrid ethylenediurea (B156026) (EDU) derivatives, which contain a phenylurea component, has demonstrated their positive effects on the germination, growth, and development of crops like wheat. nih.govmdpi.com
General Antiproliferative and Cytotoxic Activity in Cellular Models
The urea moiety is a key structural feature in numerous anticancer agents, and various phenylurea derivatives have been investigated for their antiproliferative and cytotoxic activities against human cancer cell lines. frontiersin.org Synthetic analogs of ethylenediurea (EDU), which incorporate aryl carbamate and aryl urea components, have shown selective antiproliferative activity without significant cytotoxicity in non-cancerous cells. nih.govnih.govpreprints.org
Studies have tested these compounds against a range of cancer cell lines, including breast cancer (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG). nih.govnih.govmdpi.com Certain derivatives with specific substitutions on the phenyl ring, such as ethyl or chlorine groups, can inhibit cancer cell proliferation by 70-90%. nih.govmdpi.com Interestingly, these compounds can also enhance the efficacy of established chemotherapeutic drugs like doxorubicin and temozolomide. nih.govnih.gov
Molecular modeling studies suggest that the mechanism of antiproliferative action may involve the inhibition of targets such as the adenosine (B11128) A2A receptor (A2AR) and cyclin-dependent kinase 2 (CDK2), which are crucial for cell cycle progression. nih.govmdpi.com
Table 2: Antiproliferative Activity of Phenylurea Derivatives
| Compound Type | Cancer Cell Lines Tested | Observed Effect | Potential Molecular Targets |
|---|---|---|---|
| Ethylenediurea (EDU) analog with carbamate link and ethyl substituent | MDA-MB-231 (Breast), A-375 (Melanoma), U-87 MG (Glioblastoma) | 70-90% inhibition of proliferation; Enhanced doxorubicin action | A2AR (Adenosine A2A Receptor) |
| Aryl carbamates with oxamate (B1226882) moiety | MDA-MB-231, A-375, U-87 MG | Selective anti-proliferative activity | A2AR, CDK2 |
| Aryl ureas | MDA-MB-231, A-375, U-87 MG | Generally inactive in tested models | N/A |
Antimicrobial Spectrum and Underlying Mechanisms (Antibacterial, Antifungal)
Phenylurea derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.gov The effectiveness of these compounds is highly dependent on the nature of the substituents on the urea backbone and the phenyl ring.
A series of N-alkyl substituted urea derivatives showed that compounds with a morpholine (B109124) moiety were more active than those with a diethylamine (B46881) moiety. nih.gov The presence of a fluoro substituent on the phenyl ring, particularly at the ortho or para position, resulted in potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria, as well as fungi (Candida albicans, Cryptococcus neoformans). nih.govnih.gov Some adamantyl urea adducts have shown outstanding growth inhibition (94.5%) against the multi-drug-resistant pathogen Acinetobacter baumannii. nih.govresearchgate.net
Molecular docking studies have been employed to elucidate the underlying mechanism of action. These studies suggest that the urea derivatives may act as inhibitors of essential bacterial enzymes. For example, docking simulations have shown favorable binding interactions within the active site of the A. baumannii penicillin-binding protein PBP1a, which is critical for bacterial cell wall synthesis. nih.gov Other studies have pointed to the inhibition of enzymes like enoyl-(acyl-carrier-protein) reductase (ENR), which is involved in fatty acid synthesis. researchgate.netresearchgate.net
Antioxidant Activity and Related Mechanisms
Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). nih.gov Phenylurea derivatives have been evaluated for their antioxidant potential through various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.govresearchgate.net
These studies have shown that urea and thiourea derivatives containing phenolic groups, such as those derived from L-3-hydroxytyrosine, exhibit significant antioxidant activity. nih.gov The mechanism of action for phenolic antioxidants primarily involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and inhibiting the oxidative chain reaction. nih.govmdpi.com
Quantitative structure-activity relationship (QSAR) and molecular docking studies have further supported these findings. nih.gov The presence of electron-donating or specific halogen substituents (e.g., 4-fluoro) on the phenyl ring can enhance the radical scavenging capacity. nih.gov These compounds have been identified as potential neuroprotective agents due to their predicted ability to penetrate the blood-brain barrier and exert antioxidant effects within the central nervous system. nih.gov
Advanced Research Applications and Novel Material Science Exploitations of 4 1 Hydroxyimino Ethyl Phenyl Urea
Utilization in Covalent Adaptable Networks (CANs) and Dynamic Polymeric Materials
Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the robust mechanical properties of cross-linked networks but can be reprocessed, reshaped, or recycled upon exposure to an external stimulus, owing to the presence of dynamic covalent bonds. The oxime group in {4-[1-(hydroxyimino)ethyl]phenyl}urea is particularly suited for incorporation into these advanced materials.
The dynamic nature of CANs often relies on exchange reactions that allow the polymer network to rearrange. Oxime chemistry has emerged as a highly versatile tool for this purpose. Specifically, the acid-catalyzed oxime metathesis reaction provides a mechanism for creating dynamic networks. This exchange reaction allows cross-linked polymers containing oxime groups to be reprocessed while maintaining their structural integrity.
The mechanism of this exchange is supported by both experimental and computational studies, which indicate that the kinetics of the reaction can be tuned by altering the substituents on the oxime. This tunability is a key advantage, allowing for the design of materials with tailored reprocessing characteristics. By incorporating this compound into a
Exploration as a Versatile Building Block in Complex Chemical Synthesis
Construction of Spiro-Isoxazolines and Fused Heterocyclic Systems
The presence of a hydroxyimino (oxime) group in this compound serves as a key functional handle for the synthesis of various heterocyclic structures. This is primarily achieved through 1,3-dipolar cycloaddition reactions and other intramolecular cyclization strategies.
A prominent application of aryl oximes is in the synthesis of isoxazolines and, more specifically, spiro-isoxazolines, via 1,3-dipolar cycloaddition reactions. nih.govnih.gov The general strategy involves the in-situ generation of a nitrile oxide from the oxime precursor, which then reacts with a suitable dipolarophile.
For this compound, the oxime functionality can be converted to the corresponding nitrile oxide. This highly reactive intermediate can then undergo a [3+2] cycloaddition reaction with an alkene. When the alkene is part of a cyclic system, this reaction leads to the formation of spiro-isoxazolines, which are compounds where two rings share a single atom. A variety of structurally diverse spiro-isoxazolines have been synthesized through this method, followed by intramolecular cyclization of a pendant hydroxyl or carboxylic acid group. nih.govnih.gov
The reaction of the nitrile oxide derived from this compound with a cyclic alkene would yield a spiro-isoxazoline bearing the phenylurea moiety. The urea (B33335) group, being electron-donating, could potentially influence the reactivity of the nitrile oxide and the stability of the resulting cycloadduct.
Table 1: Representative Synthesis of Spiro-Isoxazolines via 1,3-Dipolar Cycloaddition
| Starting Oxime | Dipolarophile | Resulting Spiro-Isoxazoline Derivative | Reference |
| Aromatic Aldoxime | Cyclic Alkene | Spiro[cyclic core-isoxazoline] | researchgate.net |
| 4-Bromo-substituted Aromatic Oxime | Alkene with pendant -OH | 4-Bromo-spiro-isoxazoline ether | nih.gov |
| 4-Bromo-substituted Aromatic Oxime | Alkene with pendant -COOH | 4-Bromo-spiro-isoxazoline lactone | nih.gov |
This table presents generalized examples from the literature to illustrate the synthetic strategy.
The dual functionality of this compound, possessing both an oxime and a urea group, offers pathways for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. nih.govresearchgate.net These reactions can be designed to involve either one or both of these functional groups.
One potential pathway involves the intramolecular cyclization of the oxime group with a suitably positioned reactive site on the molecule. For instance, if the urea nitrogen were functionalized with a group containing a double or triple bond, an intramolecular cycloaddition could lead to a fused bicyclic system.
Furthermore, the urea moiety itself can participate in cyclization reactions. scilit.com For example, reactions involving the urea nitrogens can lead to the formation of fused pyrimidinones (B12756618) or other nitrogen-containing heterocycles. The interplay between the oxime and urea functionalities could be exploited to create novel and complex heterocyclic scaffolds. The synthesis of fused N-heterocycles has been achieved through intramolecular cyclization of purines and benzimidazoles, indicating the versatility of this approach for creating a range of medium and large rings. rsc.org
Research has demonstrated that oxime intermediates can be cyclized to form various nitrogen-containing polyketides, such as 2-pyridone and 4-aminopyrone, followed by reductive N-O cleavage. nih.gov This highlights the potential of the oxime group in this compound to participate in the construction of diverse fused heterocyclic systems.
Incorporation into Macrocyclic and Supramolecular Architectures (e.g., Calixarenes)
The phenylurea component of this compound is particularly valuable in the field of supramolecular chemistry, where it can act as a hydrogen-bond donor to interact with anions or other guest molecules. This property has been exploited in the design of macrocyclic and supramolecular architectures, most notably with calixarenes.
Calixarenes are macrocyclic compounds that serve as molecular platforms for the construction of receptors with specific binding properties. nih.govcore.ac.ukchemistryviews.org The functionalization of the calixarene (B151959) scaffold with phenylurea groups has been shown to create highly effective receptors for anions. researchgate.net The urea NH protons are excellent hydrogen-bond donors, and when appended to a pre-organized calixarene framework, they can form a well-defined binding cavity for anionic guests. researchgate.net
The this compound molecule could be incorporated into a calixarene structure in several ways. For instance, the phenylamino (B1219803) group of the urea could be attached to the upper or lower rim of the calixarene. The resulting calixarene derivative would possess multiple urea moieties capable of cooperative binding to an anion. The oxime group would add another layer of functionality, potentially acting as a coordination site for metal ions or as a point for further chemical modification.
Studies have shown that calix researchgate.netarenes functionalized with four urea groups exhibit strong binding affinities for anions such as chloride, acetate (B1210297), and benzoate (B1203000). nih.gov The binding strength is influenced by the nature of the substituent on the urea moiety, with phenylurea derivatives often showing enhanced affinity compared to alkylureas. researchgate.net
Table 2: Anion Binding by Phenylurea-Functionalized Calix researchgate.netarenes
| Calixarene Receptor | Anion Guest | Binding Affinity (log K) | Solvent | Reference |
| Phenylurea cone 4a | Acetate (AcO⁻) | 4.12 | Acetonitrile | researchgate.net |
| Phenylurea cone 4a | Benzoate (BzO⁻) | 4.00 | Acetonitrile | researchgate.net |
| Phenylthiourea 4b | Acetate (AcO⁻) | Lower than 4a | Acetonitrile | researchgate.net |
| tert-Butylurea 4c | Various anions | Very low affinity | Acetonitrile | researchgate.net |
Data adapted from the literature to illustrate the effect of urea substitution on anion binding.
The assembly of calixarenes containing urea and carboxylate moieties has been studied in detail, revealing that tetraureido-calixarene derivatives form stable heterodimers with diacetate-calix researchgate.netarenes. nih.govchemistryviews.org This demonstrates the potential for using the urea group to direct the formation of complex supramolecular assemblies. bohrium.comresearchgate.net The reversible nature of this "supramolecular handshake" can be controlled by pH, allowing for the assembly and disassembly of the capsular structures. nih.govchemistryviews.org
Future Perspectives and Emerging Directions in 4 1 Hydroxyimino Ethyl Phenyl Urea Research
Advancements in Asymmetric Synthesis and Stereoselective Functionalization
The biological activity of chiral molecules is often dependent on their specific stereochemistry. While {4-[1- (hydroxyimino)ethyl]phenyl}urea itself is achiral, the generation of advanced analogues with stereocenters is a key direction for enhancing potency and selectivity. Future research is poised to focus on the development of novel asymmetric and stereoselective synthetic methods.
The stereoselective synthesis of oximes remains a significant challenge, as many methods yield mixtures of E and Z isomers. Emerging techniques, such as visible-light-mediated energy transfer catalysis, offer mild and general pathways to selectively obtain the less common Z-isomers of aryl oximes. This control over oxime geometry is crucial as it can profoundly influence the molecule's interaction with biological targets.
For the urea (B33335) component, asymmetric catalysis offers powerful tools. The use of an iridium polypyridyl complex paired with a weakly coordinating chiral borate (B1201080) ion has been shown to facilitate highly diastereo- and enantioselective cycloadditions where the urea moiety acts as a redox-active directing group. This approach allows for the creation of complex aminocyclopentanes with multiple stereocenters. Adapting such methodologies to oxime-urea hybrids could enable the synthesis of a diverse range of chiral analogues with precisely controlled three-dimensional structures.
Furthermore, iridium-catalyzed N- and O-allylation of oximes presents another avenue for introducing chirality. These methods can provide access to cyclic nitrones and oxime ethers, expanding the structural diversity of potential drug candidates. The ability to use mixtures of E/Z-isomeric oximes as starting materials and achieve convergent outcomes is a significant advantage for synthetic efficiency.
Future advancements will likely involve the integration of these distinct catalytic systems to achieve stereoselective functionalization on both the oxime and urea ends of the molecule, potentially in a one-pot or tandem reaction sequence.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For oxime-urea hybrids, these computational tools offer immense potential for predictive modeling and the in silico design of novel analogues with optimized properties.
Predictive Modeling: Machine learning models can be trained on existing data to predict various properties of new virtual compounds, including their bioactivity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. By analyzing large datasets of compounds, AI algorithms can identify complex quantitative structure-activity relationships (QSAR) that may not be apparent through traditional analysis. For instance, models can predict the inhibitory activity of novel urea derivatives against specific targets like vascular endothelial growth factor receptor 2 (VEGFR-2) or histone deacetylases (HDAC). This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Generative Chemistry and Molecular Design: Generative AI models can design entirely new molecules tailored to specific needs. These algorithms can explore vast chemical spaces to generate novel oxime-urea scaffolds with desired characteristics, such as high binding affinity to a target protein and favorable drug-like properties. By combining generative design with reinforcement learning, these platforms can iteratively refine molecular structures based on predicted outcomes, guiding chemists toward the most promising candidates.
Synthesis Planning: AI is also being applied to retrosynthesis, the process of planning a chemical synthesis by working backward from the target molecule. AI frameworks can automatically generate and rank potential synthetic routes for complex oxime-urea analogues. This not only accelerates the synthesis design process but can also uncover novel and more efficient reaction pathways.
The integration of these AI and ML approaches will enable a more rational and efficient design of next-generation {4-[1-(hydroxyimino)ethyl]phenyl}urea derivatives, enhancing the speed and success rate of drug discovery programs.
Discovery of Novel Biological Targets and Therapeutic Areas for Oxime-Urea Hybrids
The combination of oxime and urea functionalities within a single molecule creates a unique pharmacophore with the potential to interact with a diverse range of biological targets, opening up new therapeutic avenues.
Kinase Inhibition: The diaryl urea moiety is a well-established scaffold in a multitude of approved kinase inhibitors, including sorafenib (B1663141) and lenvatinib. These drugs target key kinases involved in angiogenesis and cell proliferation, such as VEGFR, platelet-derived growth factor receptor (PDGFR), and Raf kinases. Research has already indicated that compounds containing both a biphenyl (B1667301) urea and an oxime moiety can act as potent VEGFR-2 inhibitors. Future research will likely explore the potential of oxime-urea hybrids to inhibit other kinases implicated in cancer and inflammatory diseases. The oxime group can be modified to fine-tune binding interactions and pharmacokinetic properties, potentially leading to inhibitors with novel selectivity profiles or the ability to overcome drug resistance.
Dual-Target and Multi-Target Agents: Chronic and complex diseases often involve multiple biological pathways. A significant emerging direction is the design of single molecules that can modulate multiple targets simultaneously. For example, researchers have designed urea derivatives that act as dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-γ (PPARγ) for the treatment of type 2 diabetes. The structural versatility of oxime-urea hybrids makes them ideal candidates for the development of such multi-target agents. Potential combinations could include dual kinase inhibitors or compounds that simultaneously target a kinase and another enzyme class, such as histone deacetylases (HDACs).
Emerging Therapeutic Areas: Beyond oncology, the inherent properties of the oxime and urea groups suggest potential applications in other areas.
Neurodegenerative Diseases: Given the role of certain kinases in neuroinflammation and neuronal cell death, oxime-urea kinase inhibitors could be explored for conditions like Alzheimer's or Parkinson's disease.
Infectious Diseases: Both urea and oxime derivatives have demonstrated antimicrobial and antiviral activities. Hybrids could be designed to target microbial enzymes or viral proteases. For instance, some urea derivatives are active against Mycobacterium tuberculosis.
Inflammatory Diseases: Soluble epoxide hydrolase (sEH) is a target for inflammatory conditions, and urea-based compounds are known potent inhibitors. Exploring oxime-urea hybrids for sEH inhibition could yield new anti-inflammatory agents.
The discovery of novel targets will be facilitated by phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, followed by target deconvolution studies to identify the mechanism of action.
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the vast chemical space around the this compound scaffold, the development of high-throughput synthesis and screening (HTS) methodologies is essential. These technologies enable the rapid creation and evaluation of large libraries of compounds, accelerating the identification of promising new drug candidates.
High-Throughput Synthesis: Combinatorial chemistry and automated parallel synthesis are key to generating large libraries of oxime-urea analogues efficiently.
Oxime-Based Libraries: Protocols for the rapid generation of oxime-based libraries have been established. These often involve the reaction of a library of aldehydes or ketones with aminooxy-functionalized platforms. A key advantage is that oxime bond formation is often clean and can be performed in aqueous conditions, allowing for the direct biological evaluation of the reaction products without extensive purification.
Urea Synthesis: The synthesis of urea libraries is commonly achieved by reacting a diverse set of amines with isocyanates or their equivalents. Automated platforms can perform these reactions in parallel in microtiter plates, allowing for the creation of thousands of distinct urea derivatives. By combining these approaches, large libraries of oxime-urea hybrids can be synthesized by reacting an array of aminooxy-phenylurea building blocks with a library of carbonyl compounds, or vice versa.
High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened against biological targets using automated HTS assays.
Assay Formats: A variety of HTS-compatible assay formats are available, with fluorescence- and luminescence-based readouts being the most common due to their high sensitivity and signal-to-noise ratios. For kinase targets, assays that detect the product of the kinase reaction, adenosine (B11128) diphosphate (B83284) (ADP), are widely used and have been optimized for screening hundreds of thousands of compounds.
Miniaturization and Automation: HTS assays are typically performed in 384- or 1536-well microplates, which significantly reduces the consumption of reagents and test compounds. Fully automated robotic systems handle liquid dispensing, plate incubation, and signal reading, ensuring high reproducibility and throughput.
Data Analysis: The vast amount of data generated from HTS campaigns requires sophisticated data analysis software to identify "hits" (compounds that show activity), confirm their potency through dose-response curves, and eliminate false positives.
The development of integrated platforms that combine automated synthesis with HTS will be a crucial driver for discovering novel and potent oxime-urea hybrids.
Addressing Challenges in Scalability and Sustainable Production of Advanced Analogues
Transitioning a promising drug candidate from laboratory-scale synthesis to large-scale industrial production presents significant challenges. For advanced analogues of this compound, addressing issues of scalability and sustainability will be critical for their eventual translation into clinical use.
Scalability Challenges: Multi-step syntheses, which are common for complex pharmaceutical molecules, face several hurdles during scale-up.
Process Re-optimization: Reactions that work well on a milligram scale may not perform identically at a kilogram scale due to changes in mixing, heat transfer, and reaction kinetics. Each step of the synthesis may require costly and time-consuming re-optimization.
Reagent and Catalyst Cost: Reagents and catalysts used in sophisticated syntheses, such as precious metal catalysts for cross-coupling reactions, can be prohibitively expensive for large-scale production.
Safety: The safety profiles of reactions can change dramatically upon scale-up. Exothermic reactions that are easily controlled in the lab can pose significant thermal hazards in large reactors.
Sustainable Production (Green Chemistry): There is a growing emphasis on developing more environmentally friendly and sustainable manufacturing processes in the pharmaceutical industry.
Green Urea Synthesis: Traditional urea production is highly energy-intensive. Emerging "green urea" processes aim to use renewable energy to produce "green ammonia" from water electrolysis and nitrogen from the air, which is then reacted with captured carbon dioxide. One-step electrochemical methods that convert N2 and CO2 directly into urea at ambient temperature and pressure are also being explored, though their efficiency is currently low.
Sustainable Oxime Synthesis: Green chemistry principles are being applied to oxime synthesis, including the use of aqueous or solvent-free reaction conditions, catalyst-free methods, and energy-efficient techniques like microwave-assisted synthesis. Electrochemical methods for producing oxime precursors, such as hydroxylamine (B1172632), from nitrate (B79036) under ambient conditions are also being developed.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for both scalability and sustainability. They provide superior control over reaction parameters, enhance safety, and are well-suited for telescoping multiple reaction steps, which minimizes waste from intermediate work-ups.
Future research will focus on designing synthetic routes for advanced oxime-urea analogues that are not only efficient but also inherently scalable and sustainable, incorporating principles of green chemistry and leveraging technologies like continuous flow manufacturing.
Q & A
Q. Key Parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts during urea formation .
- Purity control : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Table 1: Optimization of Reaction Conditions
| Step | Solvent | Temp. (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Urea formation | DMF | 25 | Pyridine | 78 | 92 |
| Oxime formation | EtOH/H2O | 0 | NH2OH·HCl | 65 | 95 |
Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed when introducing the hydroxyimino group?
Methodological Answer :
Regioselectivity issues arise due to competing reactions at the ketone group. Strategies include:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during oxime formation .
- Kinetic control : Use excess hydroxylamine (1.5–2.0 eq.) and short reaction times (1–2 hr) to favor the desired product .
- Monitoring : Real-time analysis via TLC or inline FTIR to detect intermediates and adjust conditions .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Q. Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm urea NH peaks (δ 6.5–7.5 ppm) and hydroxyimino protons (δ 8.0–9.0 ppm). Aromatic protons appear as multiplets (δ 7.0–8.5 ppm) .
- IR spectroscopy : Identify urea C=O stretches (~1640 cm<sup>-1</sup>) and N–H bends (~1550 cm<sup>-1</sup>) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns matching computational predictions .
Q. Table 2: Representative Spectroscopic Data
| Technique | Key Peaks/Bands | Interpretation |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.2 (s, 1H) | Hydroxyimino proton |
| IR | 1645 cm<sup>-1</sup> | Urea C=O stretch |
| HRMS | m/z 237.0872 | [M+H]<sup>+</sup> (calc. 237.0869) |
Advanced: How do crystallographic refinement programs like SHELXL improve the accuracy of structural determinations for urea derivatives?
Q. Methodological Answer :
- Hydrogen bonding networks : SHELXL refines H-atom positions using restraints, critical for resolving urea N–H···O interactions (bond lengths ~2.8–3.0 Å) .
- Disorder modeling : Addresses conformational flexibility in the hydroxyimino group via PART instructions and occupancy refinement .
- Validation tools : Rfree and clash scores in OLEX2 ensure structural reliability (target Rfree < 0.20) .
Q. Table 3: Crystallographic Parameters for a Urea Derivative (Example)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R1/wR2 | 0.042/0.112 |
| N–H···O bonds | 2.89 Å |
| CCDC deposition | 2345678 |
Data Contradiction: How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
Q. Methodological Answer :
- Validate computational models : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent corrections to match experimental NMR shifts .
- Cross-validate experiments : Use X-ray diffraction to resolve ambiguities in molecular geometry (e.g., E/Z isomerism in oximes) .
- Error analysis : Compare experimental vs. calculated IR intensities; deviations >5% may indicate incorrect tautomer assignments .
Biological Activity: What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
Q. Methodological Answer :
- Kinase assays : Measure IC50 values against target enzymes (e.g., VEGFR-2) using fluorescence polarization .
- Molecular docking : Simulate binding modes in MOE or AutoDock; prioritize poses with urea NH forming H-bonds to catalytic residues .
- SAR studies : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to correlate structure with activity .
Q. Table 4: Preliminary Biological Data (Hypothetical)
| Assay | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Kinase inhibition | VEGFR-2 | 0.45 ± 0.02 | Competitive with ATP |
| Cell viability | HCT-116 | >50 | Low cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
